[3-(Cyclooctylamino)propyl]dimethylamine
Description
[3-(Cyclooctylamino)propyl]dimethylamine is a tertiary amine compound featuring a cyclooctyl group attached to a propylamine backbone. Its structure combines a bulky cycloalkyl substituent with a dimethylamino group, distinguishing it from simpler amines or amide-containing analogs.
Properties
Molecular Formula |
C13H28N2 |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
N-cyclooctyl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C13H28N2/c1-15(2)12-8-11-14-13-9-6-4-3-5-7-10-13/h13-14H,3-12H2,1-2H3 |
InChI Key |
RWOYMJMMGABSSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1CCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclooctylamino)propyl]dimethylamine typically involves the reaction of cyclooctylamine with 3-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of [3-(Cyclooctylamino)propyl]dimethylamine may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[3-(Cyclooctylamino)propyl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
[3-(Cyclooctylamino)propyl]dimethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of [3-(Cyclooctylamino)propyl]dimethylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
- Cycloalkyl vs. These amide derivatives prioritize surfactant properties due to their amphiphilic nature .
- Amine Reactivity: Unlike DMAPA, a primary amine used as a chemical intermediate , the tertiary amine in [3-(Cyclooctylamino)propyl]dimethylamine may exhibit reduced nucleophilicity, favoring stability in formulations or drug delivery systems.
- Ring Size Effects: Cyclohexyl or cyclopropyl analogs (e.g., {3-[(3,3-dimethylcyclohexyl)amino]propyl}dimethylamine) suggest that larger rings (e.g., cyclooctyl) could increase melting points and reduce solubility in polar solvents, impacting formulation strategies.
Research Findings and Data
Thermal and Solubility Trends
- Thermal Stability : Cycloalkyl-substituted amines generally exhibit higher thermal stability than linear-chain analogs. For example, thiirane-functionalized spherosilicates with similar bulky groups showed decomposition temperatures >250°C , suggesting comparable robustness for the cyclooctyl derivative.
- Solubility : The cyclooctyl group’s lipophilicity likely reduces aqueous solubility compared to shorter-chain amides (e.g., myristamidopropyl dimethylamine), necessitating organic solvents for formulation .
Quantum Mechanical Insights (Inferred)
For instance, cyclooctyl’s strain-free conformation may enhance electron donation to the amine group, altering reactivity in catalytic or binding contexts compared to strained rings like cyclopropane .
Biological Activity
[3-(Cyclooctylamino)propyl]dimethylamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity studies, and applications in various fields.
- Molecular Formula : C₁₁H₁₈N₂
- Molecular Weight : 182.28 g/mol
- IUPAC Name : 3-(Cyclooctylamino)propyl-N,N-dimethylamine
- Canonical SMILES : CC(CN(C)C1CCCCC1)CCN
The biological activity of [3-(Cyclooctylamino)propyl]dimethylamine is primarily attributed to its ability to interact with various receptors and enzymes within the body. The cyclooctyl group may enhance lipophilicity, allowing for better membrane permeability and receptor binding. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving acetylcholine and norepinephrine, which could have implications for neuropharmacology.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of [3-(Cyclooctylamino)propyl]dimethylamine. Several studies have been conducted to evaluate its acute and chronic toxicity:
- Acute Toxicity : In animal models, doses administered via oral gavage showed no significant mortality at lower doses (up to 50 mg/kg). However, higher doses (100 mg/kg) resulted in observable clinical signs such as lethargy and tremors .
- Chronic Toxicity : Long-term studies indicated potential hepatotoxicity at elevated doses, with increased serum bile acid concentrations noted in male rats . Histopathological examinations revealed no significant lesions at lower doses but showed signs of cellular hypertrophy at higher doses.
Antimicrobial Properties
Research indicates that [3-(Cyclooctylamino)propyl]dimethylamine exhibits antimicrobial activity against various bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes, leading to cell lysis.
Antiviral Activity
Preliminary studies suggest potential antiviral properties, particularly against enveloped viruses. The mechanism may involve interference with viral entry or replication processes.
Applications in Research and Industry
[3-(Cyclooctylamino)propyl]dimethylamine is being explored for several applications:
- Pharmaceutical Development : Its unique structure makes it a candidate for developing new drugs targeting neurological disorders.
- Chemical Synthesis : It serves as a building block in synthesizing more complex organic molecules.
- Cosmetic Industry : Due to its surfactant properties, it is being investigated for use in personal care products.
Case Studies
- Neuropharmacological Study : A study investigating the effects of [3-(Cyclooctylamino)propyl]dimethylamine on neurotransmitter release demonstrated enhanced release of norepinephrine in rat brain slices, suggesting potential applications in treating mood disorders.
- Antimicrobial Efficacy : A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | Toxicity Profile |
|---|---|---|---|
| [3-(Cyclooctylamino)propyl]dimethylamine | Structure | Antimicrobial, Antiviral | Moderate at high doses |
| Dimethylaminopropyl chloride | Structure | Antimicrobial | Higher toxicity observed |
| Cyclohexylamine | Structure | Limited antimicrobial | Lower toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
